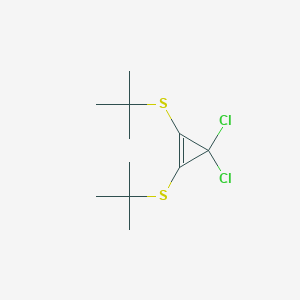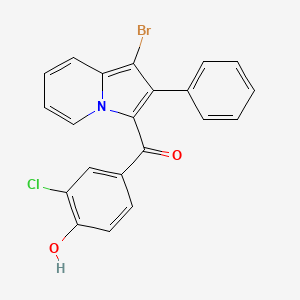
2-Ethyl-4,5-dimethyl-1,2-oxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,5-dimethyl-1,2-oxaborolane is an organoboron compound with the molecular formula C7H15BO It is characterized by a five-membered ring structure containing both boron and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,5-dimethyl-1,2-oxaborolane typically involves the reaction of boronic acids or boronates with suitable organic substrates under controlled conditions. One common method includes the cyclization of boronic esters with diols in the presence of a catalyst. The reaction is usually carried out under inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and catalysts is crucial to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4,5-dimethyl-1,2-oxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds are employed under mild to moderate conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Various substituted boron compounds.
Scientific Research Applications
2-Ethyl-4,5-dimethyl-1,2-oxaborolane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2-Ethyl-4,5-dimethyl-1,2-oxaborolane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This property is particularly useful in medicinal chemistry, where boron-containing compounds are designed to interact with specific biological targets.
Similar Compounds:
- 2-Methyl-4,5-dimethyl-1,2-oxaborolane
- 2-Propyl-4,5-dimethyl-1,2-oxaborolane
- 2-Butyl-4,5-dimethyl-1,2-oxaborolane
Uniqueness: this compound is unique due to its specific ethyl substitution, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specialized applications in research and industry.
Properties
| 74685-45-3 | |
Molecular Formula |
C7H15BO |
Molecular Weight |
126.01 g/mol |
IUPAC Name |
2-ethyl-4,5-dimethyloxaborolane |
InChI |
InChI=1S/C7H15BO/c1-4-8-5-6(2)7(3)9-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
MPUFHUFXRORLAY-UHFFFAOYSA-N |
Canonical SMILES |
B1(CC(C(O1)C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)




![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)

![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
